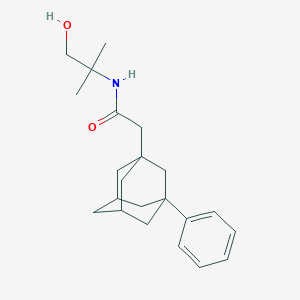![molecular formula C24H17Cl2NO4 B4112919 2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenoxy herbicides, which are known for their selective action on broadleaf weeds.
Mecanismo De Acción
DCPA works by inhibiting the synthesis of certain plant hormones, which are necessary for the growth and development of weeds. It specifically targets the auxin pathway, which is involved in the regulation of plant growth and development.
Biochemical and Physiological Effects:
DCPA has been shown to affect the metabolism of plants in several ways. It can inhibit the activity of certain enzymes involved in the synthesis of plant hormones, as well as disrupt the transport of nutrients within the plant. It can also cause changes in the structure and function of plant cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCPA in laboratory experiments is its selectivity for broadleaf weeds, which allows researchers to study the effects of herbicides on specific plant species. However, its use is limited by its toxicity to non-target organisms and its potential for environmental contamination.
Direcciones Futuras
Future research on DCPA may focus on developing more selective and environmentally friendly herbicides, as well as investigating its potential as a tool for studying plant growth and development. Additionally, further studies may be needed to assess the long-term effects of DCPA on the environment and human health.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has also been investigated for its potential use as a tool in scientific research.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-14(30-22-10-9-17(25)13-20(22)26)23(28)27-18-7-4-6-15(11-18)19-12-16-5-2-3-8-21(16)31-24(19)29/h2-14H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMPGNQOYFVJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4112888.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)


![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4112912.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)